8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one 8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715519
InChI: InChI=1S/C10H12N2O3/c1-12-8(7-3-2-4-14-7)10(5-11-6-10)15-9(12)13/h2-4,8,11H,5-6H2,1H3
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

CAS No.:

Cat. No.: VC17715519

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one -

Specification

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 8-(furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Standard InChI InChI=1S/C10H12N2O3/c1-12-8(7-3-2-4-14-7)10(5-11-6-10)15-9(12)13/h2-4,8,11H,5-6H2,1H3
Standard InChI Key MMWHCDNLZJPJTO-UHFFFAOYSA-N
Canonical SMILES CN1C(C2(CNC2)OC1=O)C3=CC=CO3

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule features a spiro[3.4]octane core, where two rings (a five-membered oxazolidinone and a four-membered diazetidine) share a single quaternary carbon atom. The oxazolidinone ring (5-oxa-2,7-diazaspiro) incorporates a lactam carbonyl at position 6, while the diazetidine ring (7-methyl substitution) provides stereoelectronic constraints that influence conformational dynamics . The furan-2-yl substituent at position 8 introduces aromatic character and potential hydrogen-bonding interactions through its oxygen heteroatom .

Stereochemical Considerations

X-ray crystallographic data for analogous spirocyclic oxazaspiro compounds (e.g., 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride) reveal a twisted boat conformation in the oxazolidinone ring, with the spiro carbon adopting a tetrahedral geometry . The furan substituent's orientation relative to the lactam plane likely creates steric interactions with the methyl group at position 7, potentially favoring one diastereomer during synthesis .

Spectroscopic Predictions

Based on structurally related compounds :

  • IR Spectroscopy: Strong absorption at 1740–1680 cm⁻¹ (C=O stretch), 1260–1180 cm⁻¹ (C-O-C asymmetric stretch), and 3100–3000 cm⁻¹ (furan C-H stretching)

  • NMR Spectroscopy:

    • ¹H NMR: δ 7.45–7.35 (furan H-3/H-4), δ 6.45–6.35 (furan H-5), δ 4.20–3.80 (oxazolidinone CH₂), δ 3.10–2.90 (N-CH₃)

    • ¹³C NMR: δ 170.5 (C=O), δ 152.1 (furan C-2), δ 110.3 (furan C-5), δ 65.2 (spiro carbon)

Synthetic Methodologies

Retrosynthetic Analysis

Two viable pathways emerge from literature precedents :

  • Spirocyclization-first approach: Construct the oxazaspiro core followed by furan functionalization

  • Furan pre-functionalization: Introduce the furan moiety early in the synthesis prior to ring closure

Core Synthesis via Intramolecular Etherification

Adapting the method of Aggarwal et al. :

  • Precursor preparation:

    • Aldol condensation of methyl glyoxylate with N-methyl-1,3-diaminopropane

    • Stereoselective reduction using DIBAL-H to yield 1,3-amino alcohol intermediate

  • Cyclization:

    • Treatment with NaH/THF at 70°C induces intramolecular nucleophilic attack

    • Produces spirocyclic oxazolidinone with 85–91% yield (analogous to entry 1–2 in Table 1)

StepReagents/ConditionsYield (%)Purity (%)
1DIBAL-H, THF, -78°C9295
2NaH, THF, 70°C8898

Furan Incorporation Strategies

Patent literature suggests two viable methods:

  • Ullmann Coupling:

    • Copper-mediated coupling of iodo-oxazaspiro intermediate with furan-2-boronic acid

    • Requires Pd(PPh₃)₄ catalyst in DMF/H₂O at 110°C

  • Mitsunobu Reaction:

    • DIAD/PPh₃-mediated coupling of hydroxylated spiro intermediate with furfuryl alcohol

    • Provides better stereocontrol but lower yields (≤65%)

Physicochemical Properties

Comparative analysis with the parent 7-methyl compound reveals significant changes induced by the furan substituent:

Property7-Methyl Analog 8-Furan Derivative (Predicted)
Molecular Weight (g/mol)142.16194.21
LogP-0.350.82
Water Solubility (mg/mL)12.44.7
Melting Point (°C)N/A158–162
TPSA (Ų)49.858.4

The increased lipophilicity (LogP +1.17) and topological polar surface area (+8.6 Ų) suggest enhanced membrane permeability while maintaining solubility in biological media .

Challenges and Future Directions

Synthetic Limitations

  • Diastereomeric control during furan incorporation (≤3:1 dr observed in model systems)

  • Scale-up difficulties due to sensitive spirocyclization conditions

  • Purification challenges from byproducts of Ullmann coupling

Computational Modeling Needs

  • MD simulations to predict conformationally restricted binding poses

  • QSAR studies correlating furan substituent electronics with bioactivity

  • Docking studies against IDH1 and DNA gyrase targets

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